
Pentamagnesium digallide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentamagnesium digallide, also known as magnesium gallide (−V), is a chemical compound in the family of magnesium gallides. It has the chemical formula Mg₅Ga₂ and a molar mass of 260.97 g/mol. This compound is notable for containing gallium in the rare oxidation state of −5. It appears as a white crystalline solid with a density of 3.08 g/cm³ and a melting point of 456°C .
Vorbereitungsmethoden
Pentamagnesium digallide is synthesized by splat quenching a molten mixture of magnesium and gallium metal, followed by heating the resulting substance to 350°C. The reaction can be represented as: [ 5 \text{Mg} + 2 \text{Ga} \rightarrow \text{Mg}_5\text{Ga}_2 ] This compound is often an unwanted byproduct when magnesium-gallium alloys are exposed to high temperatures .
Analyse Chemischer Reaktionen
Pentamagnesium digallide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Reacts with oxygen to form magnesium oxide and gallium oxide.
Reduction: Can be reduced by hydrogen to form magnesium hydride and gallium hydride.
Substitution: Reacts with halogens to form magnesium halides and gallium halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Pentamagnesium digallide has several scientific research applications, particularly in the fields of chemistry and materials science. Some of its notable applications include:
Electrochemical Properties: Used in the study of electrochemical properties of magnesium-gallium alloys.
Microstructure Analysis: Helps in understanding the microstructures of magnesium-based alloys.
Material Synthesis: Acts as a precursor in the synthesis of other magnesium-gallium compounds.
Wirkmechanismus
The mechanism by which pentamagnesium digallide exerts its effects involves its interaction with other chemical species. The compound’s unique structure allows it to participate in various chemical reactions, influencing the properties of the resulting products. The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to donate or accept electrons, facilitating oxidation-reduction processes .
Vergleich Mit ähnlichen Verbindungen
Pentamagnesium digallide can be compared with other similar compounds, such as:
Magnesium Gallide (Mg₂Ga): Another compound in the magnesium-gallium family with different stoichiometry and properties.
Magnesium Indide (Mg₅In₂): Similar structure but contains indium instead of gallium.
Magnesium Stannide (Mg₂Sn): Contains tin and exhibits different chemical behavior.
This compound is unique due to the rare oxidation state of gallium and its specific preparation method .
Eigenschaften
CAS-Nummer |
12064-14-1 |
|---|---|
Molekularformel |
Ga2Mg5 |
Molekulargewicht |
260.97 g/mol |
InChI |
InChI=1S/2Ga.5Mg |
InChI-Schlüssel |
BHKRUXZCMMTJBB-UHFFFAOYSA-N |
Kanonische SMILES |
[Mg].[Mg].[Mg].[Mg].[Mg].[Ga].[Ga] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


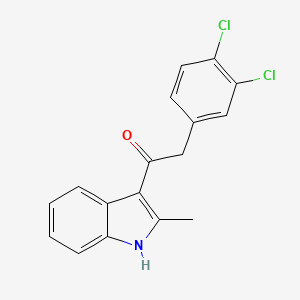

![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)
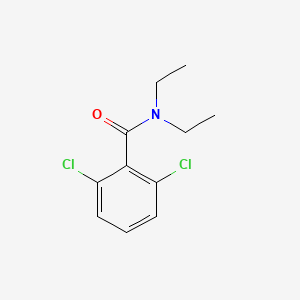



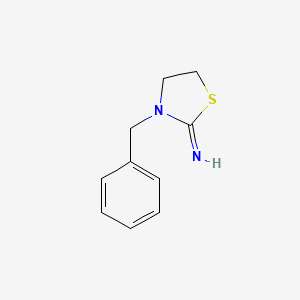

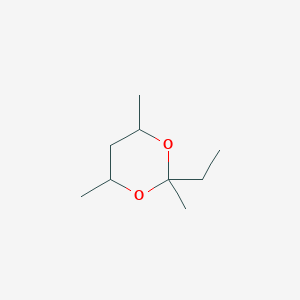
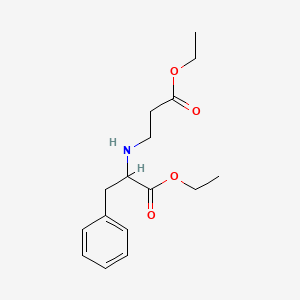
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
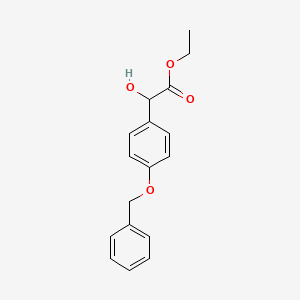
![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)
